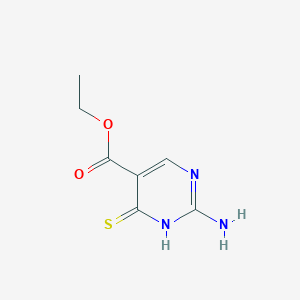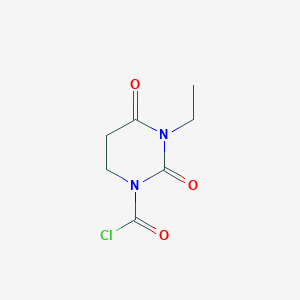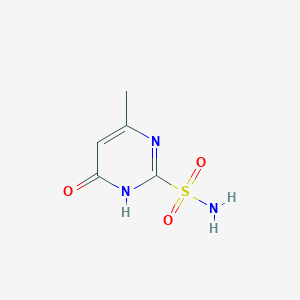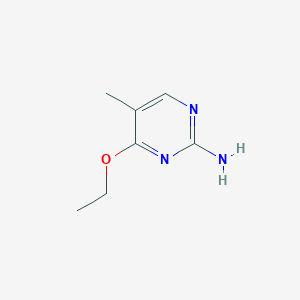![molecular formula C7H4ClN3O B13099831 [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride CAS No. 87838-57-1](/img/structure/B13099831.png)
[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the class of triazolopyridines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then oxidized to yield the triazolopyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Cycloaddition Reactions: The triazolopyridine core can engage in cycloaddition reactions, forming new heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, hydrazine hydrate, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products Formed
Major products formed from these reactions include substituted triazolopyridines, cycloadducts, and various oxidized or reduced derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and versatility make it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors . Its derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science, catalysis, and material engineering .
Mécanisme D'action
The mechanism of action of [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes and receptors, modulating their activity. The carbonyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules . These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride include:
- [1,2,3]Triazolo[1,5-A]pyrazine
- [1,2,3]Triazolo[1,5-A]pyridazine
- [1,2,4]Triazolo[4,3-B]pyridine
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines the triazolopyridine core with a reactive carbonyl chloride group. This combination imparts unique reactivity and versatility, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
87838-57-1 |
|---|---|
Formule moléculaire |
C7H4ClN3O |
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
triazolo[1,5-a]pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)6-5-3-1-2-4-11(5)10-9-6/h1-4H |
Clé InChI |
CVPXSOSVLWVNSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=NN2C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)







![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)

![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)



